![molecular formula C21H27NO3Si B15208084 (4S)-4-{[tert-Butyl(diphenyl)silyl]oxy}-D-proline CAS No. 836649-50-4](/img/structure/B15208084.png)
(4S)-4-{[tert-Butyl(diphenyl)silyl]oxy}-D-proline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,4S)-4-((tert-Butyldiphenylsilyl)oxy)pyrrolidine-2-carboxylic acid is a chiral compound that features a pyrrolidine ring substituted with a tert-butyldiphenylsilyl group and a carboxylic acid functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-4-((tert-Butyldiphenylsilyl)oxy)pyrrolidine-2-carboxylic acid typically involves the following steps:
Protection of the hydroxyl group: The hydroxyl group of the starting material is protected using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole or pyridine.
Formation of the pyrrolidine ring: The protected intermediate undergoes cyclization to form the pyrrolidine ring. This step may involve the use of a suitable cyclizing agent under controlled conditions.
Introduction of the carboxylic acid group:
Industrial Production Methods
Industrial production of (2R,4S)-4-((tert-Butyldiphenylsilyl)oxy)pyrrolidine-2-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,4S)-4-((tert-Butyldiphenylsilyl)oxy)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or other reduced products.
Substitution: The tert-butyldiphenylsilyl group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogenating agents, nucleophiles, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may yield alcohols or other reduced products.
Wissenschaftliche Forschungsanwendungen
(2R,4S)-4-((tert-Butyldiphenylsilyl)oxy)pyrrolidine-2-carboxylic acid has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: It is used as a probe or reagent in biochemical and pharmacological studies.
Industrial Applications: It is used in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of (2R,4S)-4-((tert-Butyldiphenylsilyl)oxy)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor, activator, or modulator of certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific context and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R,4S)-4-((tert-Butyldimethylsilyl)oxy)pyrrolidine-2-carboxylic acid
- (2R,4S)-4-((tert-Butyldiphenylsilyl)oxy)pyrrolidine-2-carboxamide
- (2R,4S)-4-((tert-Butyldiphenylsilyl)oxy)pyrrolidine-2-methanol
Uniqueness
(2R,4S)-4-((tert-Butyldiphenylsilyl)oxy)pyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its tert-butyldiphenylsilyl group provides steric protection and stability, making it a valuable intermediate in various synthetic and research applications.
Eigenschaften
CAS-Nummer |
836649-50-4 |
|---|---|
Molekularformel |
C21H27NO3Si |
Molekulargewicht |
369.5 g/mol |
IUPAC-Name |
(2R,4S)-4-[tert-butyl(diphenyl)silyl]oxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C21H27NO3Si/c1-21(2,3)26(17-10-6-4-7-11-17,18-12-8-5-9-13-18)25-16-14-19(20(23)24)22-15-16/h4-13,16,19,22H,14-15H2,1-3H3,(H,23,24)/t16-,19+/m0/s1 |
InChI-Schlüssel |
LHSRURYOCDIZEW-QFBILLFUSA-N |
Isomerische SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[C@H]3C[C@@H](NC3)C(=O)O |
Kanonische SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CC(NC3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Difluoromethyl)-6-nitrobenzo[d]oxazole](/img/structure/B15208001.png)
![6-[(3-Phenoxypropanoyl)oxy]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B15208009.png)
![4-(Methylthio)benzo[d]oxazole-2-sulfonamide](/img/structure/B15208014.png)
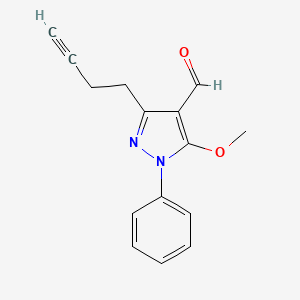
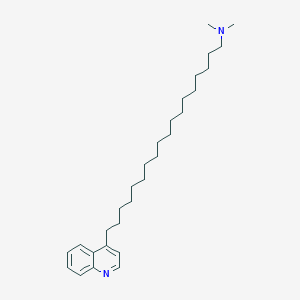
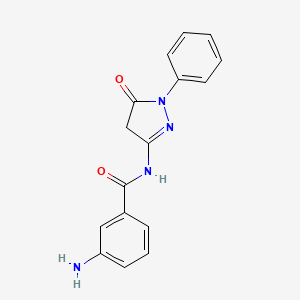
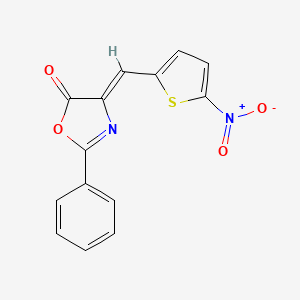
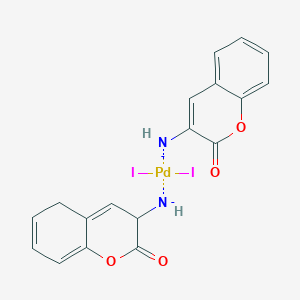


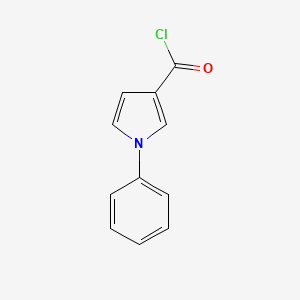
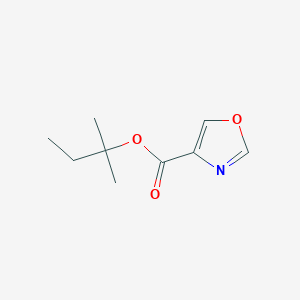
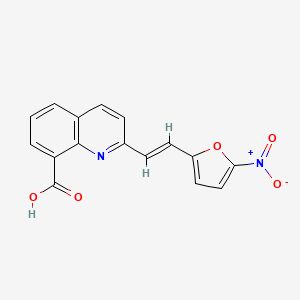
![4-nitro-N-[(E)-quinolin-4-ylmethylideneamino]aniline](/img/structure/B15208091.png)
